8-Ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
This compound, also known by its CAS number 634175-34-1, has a molecular formula of C22H21F3N6O3S and a molecular weight of 506.5 . It is a complex organic molecule with potential applications in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a variety of functional groups present. The molecule includes a trifluoromethyl group, a carbamothioyl group, and a piperazine ring, among others . The exact crystal structure and other structural details may require more specialized resources or tools to analyze .Physical And Chemical Properties Analysis
The compound has a molecular weight of 506.5 and a molecular formula of C22H21F3N6O3S . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources.Scientific Research Applications
Antibacterial Properties
A study by Matsumoto and Minami (1975) found that derivatives of 8-Ethyl-5-oxo-2-piperazinyl pyrido[2,3-d]pyrimidine, including 8-ethyl and 8-vinyl derivatives, exhibited significant in vitro and in vivo antibacterial activity against gram-negative bacteria, including Pseudomonas aeruginosa, surpassing the efficacy of piromidic acid (Matsumoto & Minami, 1975).
Synthesis and Chemical Reactions
Youssef et al. (2011) explored the preparation and reactions of various derivatives of pyrido[2,3-d]pyrimidine-carboxylate, revealing biocidal properties against bacteria and fungi (Youssef et al., 2011).
Crystal Structure Analysis
The study by Zhang et al. (2011) on the crystal structure of a compound closely related to 8-Ethyl-5-oxo-2-piperazinyl pyrido[2,3-d]pyrimidine highlights the intermolecular hydrogen-bonding interactions and π–π stacking, contributing to a three-dimensional supramolecular structure (Zhang et al., 2011).
Antitumor and Antimicrobial Activities
Shindikar and Viswanathan (2005) synthesized novel fluoroquinolones based on the pyrido[2,3-d]pyrimidine structure, showing promising in vivo activity against Mycobacterium tuberculosis (Shindikar & Viswanathan, 2005).
Novel Derivatives Synthesis and Biological Evaluation
Shanmugasundaram et al. (2011) synthesized novel derivatives of pyrido[2,3-d]pyrimidine-carboxylate, which were confirmed by spectral analysis and screened for their antibacterial, antifungal, and antitumor activities (Shanmugasundaram et al., 2011).
Future Directions
properties
IUPAC Name |
8-ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N6O3S/c1-2-29-12-16(19(33)34)17(32)15-11-26-20(28-18(15)29)30-6-8-31(9-7-30)21(35)27-14-5-3-4-13(10-14)22(23,24)25/h3-5,10-12H,2,6-9H2,1H3,(H,27,35)(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYVBPXJSBDUTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=CC(=C4)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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